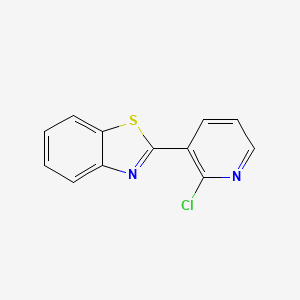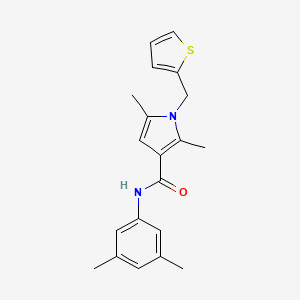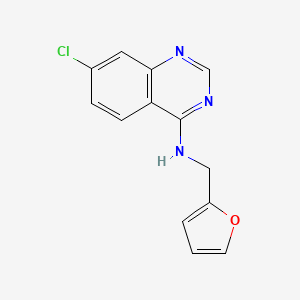![molecular formula C20H20N2O5S B1223626 2-[(4-ethoxyphenyl)sulfonylamino]-N-(2-furanylmethyl)benzamide](/img/structure/B1223626.png)
2-[(4-ethoxyphenyl)sulfonylamino]-N-(2-furanylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-ethoxyphenyl)sulfonylamino]-N-(2-furanylmethyl)benzamide is a sulfonamide.
Scientific Research Applications
Pharmacological Potential in Gastro-Oesophageal Reflux Disease
A study by Barrett et al. (2012) on JNJ-26070109, a structurally similar compound to 2-[(4-ethoxyphenyl)sulfonylamino]-N-(2-furanylmethyl)benzamide, reveals its potential as a novel mechanism for treating gastro-oesophageal reflux disease (GORD). The compound demonstrated the ability to inhibit gastric acid secretion and prevent acid rebound in rats, suggesting similar pharmacological applications for 2-[(4-ethoxyphenyl)sulfonylamino]-N-(2-furanylmethyl)benzamide (Barrett et al., 2012).
Cardiac Electrophysiological Activity
Research by Morgan et al. (1990) on N-substituted imidazolylbenzamides, which share a similar structural framework, indicates that these compounds exhibit significant potency in cardiac electrophysiological activity. This could imply potential therapeutic uses of 2-[(4-ethoxyphenyl)sulfonylamino]-N-(2-furanylmethyl)benzamide in cardiac applications, particularly as class III electrophysiological agents (Morgan et al., 1990).
Inhibition of Type III Secretion in Yersinia
Kauppi et al. (2007) identified a compound, 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-5-chloro-N-(3,4-dichloro-phenyl)-benzamide, as an inhibitor of type III secretion in Yersinia. This finding suggests a potential application of 2-[(4-ethoxyphenyl)sulfonylamino]-N-(2-furanylmethyl)benzamide in preventing or treating bacterial infections (Kauppi et al., 2007).
Anticancer Potential
A study by Ravichandiran et al. (2019) on 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety showed remarkable cytotoxic activity against various cancer cell lines, indicating potential anticancer applications for 2-[(4-ethoxyphenyl)sulfonylamino]-N-(2-furanylmethyl)benzamide (Ravichandiran et al., 2019).
Heme-Oxidized Soluble Guanylyl Cyclase Activation
Schindler et al. (2006) studied anthranilic acid derivatives activating heme-oxidized soluble guanylyl cyclase, indicating potential applications of 2-[(4-ethoxyphenyl)sulfonylamino]-N-(2-furanylmethyl)benzamide in targeting ferric heme sGC isoform, potentially useful in vasodilator drugs (Schindler et al., 2006).
properties
Product Name |
2-[(4-ethoxyphenyl)sulfonylamino]-N-(2-furanylmethyl)benzamide |
|---|---|
Molecular Formula |
C20H20N2O5S |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[(4-ethoxyphenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H20N2O5S/c1-2-26-15-9-11-17(12-10-15)28(24,25)22-19-8-4-3-7-18(19)20(23)21-14-16-6-5-13-27-16/h3-13,22H,2,14H2,1H3,(H,21,23) |
InChI Key |
ZBCZVYPNVVAGAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1-Benzimidazolyl)acetic acid [2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1223545.png)
![N-(2-tert-butylphenyl)-2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxamide](/img/structure/B1223546.png)
![N-(3-chloro-2-methylphenyl)-2-[(2-fluorophenyl)methylamino]acetamide](/img/structure/B1223547.png)



![1-[1-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]-3-phenylthiourea](/img/structure/B1223554.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-2-[[5-[1-(dimethylamino)propyl]-1,3,4-oxadiazol-2-yl]thio]acetamide](/img/structure/B1223558.png)
![3-[(4-Methylphenyl)sulfamoyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1223559.png)
![2-[3-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]indol-1-yl]acetic acid](/img/structure/B1223560.png)
![[2-(4-Propylphenyl)-4-quinolinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1223563.png)
![1-[4-(difluoromethoxy)phenyl]-3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium](/img/structure/B1223566.png)

![[4-(7-Chloro-4-quinolinyl)-1-piperazinyl]-(3,4-dichlorophenyl)methanone](/img/structure/B1223568.png)